5-fluoro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using techniques such as FTIR and 1H NMR . For example, the structure of some hydrazine-coupled pyrazoles was verified using these techniques .Chemical Reactions Analysis
A regioselective synthesis of tri- or tetrasubstituted pyrazoles by the reaction of hydrazones with nitroolefins mediated with strong bases such as t-BuOK exhibits a reversed, exclusive 1,3,4-regioselectivity . Subsequent quenching with strong acids such as TFA is essential to achieve good yields .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be analyzed using various techniques. For example, the properties of a similar compound, 4-Fluoro-2-(3-methyl-1H-pyrazol-5-yl)phenol, were analyzed and it was found to be a solid .Mechanism of Action
Target of Action:
The primary target of 5-fluoro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine is uridine phosphorylase . Uridine phosphorylase is an enzyme involved in the metabolism of uridine and its derivatives. By targeting this enzyme, the compound disrupts nucleotide metabolism.
Action Environment:
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-fluoro-2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN5/c1-9-2-16-18(5-9)8-10-6-17(7-10)12-14-3-11(13)4-15-12/h2-5,10H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVNLLMEMYCXHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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